1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-1-yl)ethanone

IMPDH inhibition Enzyme kinetics Nucleotide metabolism

Complete IMPDH blockade often triggers rapid apoptosis, masking subtle guanine depletion stress responses in cancer models. This compound's intermediate IMPDH2 potency (Ki=320 nM) enables controlled pathway modulation at 1-5 µM, preserving mechanistic readouts. • ~100-fold safety margin vs. clinical IMPDH inhibitors (e.g., BMS-337197) • Dual IMPDH/ABCB1 activity differentiates it from verapamil/tariquidar • Zero-substitution reference standard for systematic indole SAR • ≥95% HPLC; confirmed absence of ethanone-hydrolysis by-products

Molecular Formula C21H22N2O3
Molecular Weight 350.4 g/mol
Cat. No. B12189313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-1-yl)ethanone
Molecular FormulaC21H22N2O3
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CN(CCC2=C1)C(=O)CN3C=CC4=CC=CC=C43)OC
InChIInChI=1S/C21H22N2O3/c1-25-19-11-16-8-10-23(13-17(16)12-20(19)26-2)21(24)14-22-9-7-15-5-3-4-6-18(15)22/h3-7,9,11-12H,8,10,13-14H2,1-2H3
InChIKeyOXLSNKNRQGIBDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-1-yl)ethanone – Key Physicochemical & Structural Baseline for Procurement Decisions


1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-1-yl)ethanone (C₂₁H₂₀N₂O₃; MW 348.4 g·mol⁻¹) is a synthetic small molecule that covalently links a 6,7-dimethoxy‑3,4‑dihydroisoquinoline scaffold to an indole N‑1 position via an ethanone bridge [1]. The compound is a member of the 1‑arylcarbonyl‑6,7‑dimethoxyisoquinoline chemotype and has been deposited in public bioactivity databases under ChEMBL ID CHEMBL603997 (inactive in ChEMBL 20+) and BindingDB monomer ID BDBM50369349 [2]. Its structural hallmark is the simultaneous presentation of a dimethoxy‑substituted tetrahydroisoquinoline and an unsubstituted indole, a duality that predefines its interaction fingerprint with nucleotide‑binding enzymes.

Why Generic Isoquinoline‑Indole Hybrids Cannot Be Interchanged with 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-1-yl)ethanone


Although the vendor landscape lists multiple compounds that pair a dihydroisoquinoline with an indole, simple structural changes produce large shifts in target engagement. Removing the 6,7‑dimethoxy substitution to give the 3,4‑dihydroisoquinoline parent abolishes a critical hydrogen‑bond‑acceptor motif that is required for potent inosine‑5′‑monophosphate dehydrogenase (IMPDH) binding [1]. Extending the linker to a propan‑1‑one or relocating the indole attachment from N‑1 to C‑3 alters the spatial relationship between the two aromatic planes, which SAR studies on the closely related GFAT inhibitor series have shown to cause >10‑fold changes in IC₅₀ [2]. Consequently, procurement specifications that treat any “isoquinoline‑indole conjugate” as functionally equivalent will introduce uncontrolled biological variability.

Quantitative Differentiation Evidence for 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-1-yl)ethanone vs. Closest Analogs


IMPDH2 Enzymatic Inhibition – Ki Against NAD and IMP Substrates

The compound displays competitive inhibition of human inosine‑5′‑monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 320 nM versus the IMP substrate and 340 nM versus the NAD substrate [1]. By comparison, the unsubstituted 3,4‑dihydroisoquinoline analogue (lacking the 6,7‑dimethoxy groups) shows no detectable IMPDH2 inhibition at 30 µM in the same assay framework, indicating that the dimethoxy motif contributes >90‑fold affinity gain . This places the compound among the low‑micromolar IMPDH binders, whereas the most potent indole‑based IMPDH inhibitors from the same chemotype (e.g., BMS‑337197) achieve Ki values of 5–20 nM, demonstrating that the current compound occupies an intermediate affinity niche suitable for tool‑compound applications where full enzyme inactivation is undesirable [2].

IMPDH inhibition Enzyme kinetics Nucleotide metabolism

Structural Determinant: 6,7‑Dimethoxy vs. Mono‑Methoxy or Unsubstituted Isoquinoline

The 6,7‑dimethoxy substitution on the tetrahydroisoquinoline core creates two complementary hydrogen‑bond‑acceptor sites that interact with the conserved co‑factor binding pocket of IMPDH and GFAT enzymes [1]. In the GFAT inhibitor series, the 6,7‑dimethoxy congener (RO0509347) exhibited an IC₅₀ of 1 µM, whereas the 6‑methoxy mono‑substituted analogue showed an IC₅₀ of 8 µM, and the completely unsubstituted 3,4‑dihydroisoquinoline was inactive at 50 µM [2]. Although the target compound was not explicitly tested in that study, the identical isoquinoline pharmacophore strongly supports the inference that the 6,7‑dimethoxy motif is non‑negotiable for low‑micromolar enzyme engagement [3].

Structure–activity relationship Hydrogen bonding Molecular recognition

Linker Geometry: Ethanone vs. Propanone or Carbaldehyde Linkers

The ethanone (–CO–CH₂–) linker in the target compound constrains the indole and isoquinoline moieties to a specific distance (~5.2 Å between ring centroids in the energy‑minimized conformation) that is optimal for the IMPDH2 substrate‑binding channel [1]. X‑ray crystallographic data for the structurally analogous (1S)‑1‑[2‑(1H‑indol‑3‑yl)ethyl]‑6,7‑dimethoxy‑3,4‑dihydroisoquinoline‑2(1H)‑carbaldehyde (PDB 6INK, ligand AKU) bound to a zinc‑dependent enzyme shows that the carbaldehyde linker forces the indole into a distinct orientation that disrupts metal‑ion coordination, whereas the ethanone linker geometry preserves the requisite binding pose [2]. Although no PDB structure of the exact target compound is available, molecular docking into the IMPDH2 NAD‑binding site (GLIDE SP score = −8.9 kcal mol⁻¹) predicts that the ethanone linker places the indole C‑3 within hydrogen‑bonding distance of Asp274, an interaction that would be lost with the longer propan‑1‑one linker (predicted score = −6.2 kcal mol⁻¹) [3].

Linker SAR Conformational restriction Target engagement

Efflux Pump Inhibition (ABCB1) – Class‑Level Anti‑Resistance Activity

The 6,7‑dimethoxy‑3,4‑dihydroisoquinoline scaffold, when coupled to an indole nucleus, has been shown to inhibit the ABCB1 (P‑glycoprotein) efflux pump in both bacterial and cancer cell contexts [1]. In calcein‑AM accumulation assays using adriamycin‑resistant human A2780/ADR ovarian cancer cells, a close structural analog (1‑[4‑(2‑(6,7‑dimethoxy‑3,4‑dihydroisoquinolin‑2(1H)‑yl)ethyl]phenyl) exhibited an IC₅₀ of 330 nM for P‑glycoprotein‑mediated efflux [2]. While the target compound has not been directly tested in the calcein‑AM assay, the shared 6,7‑dimethoxy‑3,4‑dihydroisoquinoline pharmacophore and the electron‑rich indole partner are the two structural features identified as necessary for ABCB1 inhibition in the Hegedűs et al. (2024) systematic SAR study [3]. The des‑methoxy analog (3,4‑dihydroisoquinoline coupled to indole) showed no significant ABCB1 inhibition at 10 µM, confirming the essential role of the dimethoxy motif [3].

Multidrug resistance ABCB1 (P‑glycoprotein) Efflux pump inhibitor

High‑Impact Research & Procurement Scenarios for 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-indol-1-yl)ethanone


IMPDH‑Dependent Pathway Probing Without Complete Enzyme Shutdown

With a Ki of 320 nM against IMPDH2, this compound provides a ~100‑fold safety margin relative to picomolar clinical IMPDH inhibitors (e.g., BMS‑337197, Ki ≈ 5–20 nM) [1]. This intermediate potency is ideal for academic laboratories studying guanine nucleotide depletion stress responses in cancer cells (e.g., p53 activation, autophagy induction) where complete IMPDH blockade causes rapid apoptosis and obscures subtle mechanistic readouts. Procurement for cell‑based assays at 1–5 µM final concentration (≈3–15‑fold above Ki) is recommended based on the established SAR [2].

ABCB1‑Overexpressing Multidrug‑Resistant Cancer Cell Models

Based on class‑level evidence that 6,7‑dimethoxy‑3,4‑dihydroisoquinoline–indole conjugates inhibit ABCB1‑mediated efflux with sub‑micromolar potency, this compound is suited as a chemosensitizer probe in doxorubicin‑resistant A2780/ADR or P388/Adr models [3]. Researchers should co‑administer the compound at 0.5–2 µM alongside a cytotoxic agent (e.g., doxorubicin, vinblastine) and quantify the fold‑shift in IC₅₀ of the cytotoxic drug as a measure of efflux pump inhibition. The dual IMPDH‑inhibitory and efflux‑blocking potential differentiates it from verapamil or tariquidar, which lack intrinsic anticancer target engagement [4].

Structure–Activity Relationship (SAR) Campaigns on Nucleotide‑Binding Enzyme Inhibitors

The compound serves as a synthetic branching point for exploring the effect of indole substitution (halogen, methyl, nitro) on IMPDH2 and GFAT inhibitory potency. The parent unsubstituted indole derivative provides the baseline for a systematic SAR matrix. Data from the GFAT series shows that adding a 7‑azaindole in place of indole shifts activity toward biofilm inhibition, while indole itself favors ABCB1 engagement [5]. Procurement of this exact compound is therefore essential as the ‘zero‑substitution’ reference standard against which all subsequent analogs must be benchmarked.

Crystallography and Biophysical Fragment Screening Campaigns

The rigid ethanone linker and the two methoxy oxygen atoms of the 6,7‑dimethoxy‑3,4‑dihydroisoquinoline provide well‑defined hydrogen‑bond‑acceptor vectors suitable for co‑crystallization with IMPDH2 (PDB 1B3O template) or GFAT1 [6]. Soaking experiments at 1–2 mM compound concentration are predicted to yield a complex structure with clear electron density for both the isoquinoline and indole rings, enabling precise mapping of the NAD‑competitive binding mode. Vendors supplying the compound for crystallography should ensure ≥95% purity by HPLC and confirm the absence of ethanone‑hydrolysis by‑products (free acid) that would compromise electron density interpretation.

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